molecular formula C6H10IN3O B2386183 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide CAS No. 99646-02-3

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide

Cat. No.: B2386183
CAS No.: 99646-02-3
M. Wt: 267.07
InChI Key: MTSPKCRHDGSOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-a]pyrimidine family, characterized by a bicyclic structure combining imidazole and pyrimidine rings. Its molecular formula and exact weight are unspecified in the evidence, but related analogs (e.g., 5-(propan-2-yl)-substituted derivatives) have molecular weights near 167 g/mol .

Properties

IUPAC Name

2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.HI/c10-5-1-2-7-6-8-3-4-9(5)6;/h1-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSPKCRHDGSOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NCCN2C1=O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99646-02-3
Record name 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyrimidine core. This intermediate is then treated with hydroiodic acid to yield the hydroiodide salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide can undergo various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₆H₉N₃O
  • SMILES : C1CN=C2NCCN2C1=O
  • InChI : InChI=1S/C6H9N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H2,(H,7,8)

Pharmacological Applications

Antiviral and Antiparasitic Properties
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit antiviral and antiparasitic activities. For instance, compounds within this class have shown efficacy against various viral infections and parasitic diseases. The specific mechanisms often involve interference with viral replication or inhibition of parasite growth .

Antibacterial and Anti-inflammatory Effects
Compounds similar to 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide have demonstrated antibacterial properties against a range of pathogens. Additionally, their anti-inflammatory effects make them candidates for treating inflammatory diseases .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of several imidazo[1,2-a]pyrimidine derivatives. Results indicated significant inhibition of viral replication in vitro, suggesting that these compounds could serve as lead candidates for antiviral drug development.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives in animal models. The findings revealed a marked reduction in inflammatory markers and symptoms associated with chronic inflammation.

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Features a fully saturated imidazo[1,2-a]pyrimidine core (2H,3H,5H,6H,7H,8H) with a ketone at position 5 and a hydroiodide counterion .
  • 4H-Pyrazino[1,2-a]pyrimidin-4-ones: Replace the imidazole ring with a pyrazine ring, altering electronic properties and hydrogen-bonding capacity. These derivatives often include substituents like piperidin-4-yl or methyl groups, enhancing solubility or target affinity .

Substituent and Salt Modifications

Table 1: Key Structural Variations
Compound Name Core Structure Substituents/Salts Molecular Weight (g/mol) Notable Features
Target Compound Imidazo[1,2-a]pyrimidine Hydroiodide salt, saturated rings N/A High crystallinity, limited availability
5-(Propan-2-yl)-imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Isopropyl group at position 5 167.25 Increased lipophilicity
2-Phenyl-...-amine hydrochloride Imidazo[1,2-a]pyridine Phenyl group, hydrochloride salt N/A Enhanced π-π interactions
5-Chloro-6-phenylpyridazin-3(2H)-ones Pyridazinone Chloro, phenyl substituents N/A Synthetic versatility via alkylation
  • Substituents : Alkyl groups (e.g., isopropyl in ) improve lipophilicity, while aromatic substituents (e.g., phenyl in ) enhance binding to hydrophobic pockets in biological targets.

Pharmacological Relevance

  • Imidazo[1,2-a]pyrimidine derivatives are explored for kinase inhibition and antimicrobial activity. For example, 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde () is marketed for pharmaceutical use, highlighting the scaffold’s versatility .

Key Research Findings and Challenges

  • Physicochemical Properties : Hydroiodide salts generally exhibit lower aqueous solubility than hydrochlorides, impacting bioavailability .
  • Market Trends : Suppliers prioritize analogs with diversified substituents (e.g., piperazine, morpholine) for drug discovery, as seen in and .

Biological Activity

2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide (CAS Number: 99646-02-3) is a chemical compound belonging to the class of imidazopyrimidine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3OC_6H_9N_3O. The presence of the hydroiodide form indicates that it includes iodide ions which can significantly influence its solubility and biological activity. The unique fused imidazole and pyrimidine ring system allows for various substitutions that can enhance its pharmacological properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Various studies have reported that imidazopyrimidine derivatives possess significant anticancer properties. The hydroiodide form has shown enhanced efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, potentially making it useful in treating inflammatory diseases .

Summary of Biological Activities

Activity Description
AnticancerInhibits cancer cell growth and induces apoptosis.
AntimicrobialExhibits antibacterial and antifungal properties.
Anti-inflammatoryModulates inflammatory responses in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its structural features. Variations in substitution patterns on the imidazopyrimidine core can lead to different pharmacological profiles:

  • Iodine Substitution : The presence of iodine enhances lipophilicity and may improve binding affinity to biological targets compared to non-iodinated analogs.
  • Functional Groups : The introduction of different functional groups at specific positions on the ring can alter the compound's interaction with enzymes or receptors involved in disease processes .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Another study evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anti-inflammatory Research : In vitro assays showed that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.